4-[(3-Methylbenzyl)oxy]benzoyl chloride
Overview
Description
4-[(3-Methylbenzyl)oxy]benzoyl chloride is an organic compound characterized by its benzoyl chloride functional group attached to a 3-methylbenzyl ether moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbenzyl alcohol and 4-hydroxybenzoic acid.
Reaction Steps:
The 3-methylbenzyl alcohol is first converted to its chloride derivative using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
The resulting 3-methylbenzyl chloride is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl chloride group to benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Benzyl Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-[(3-Methylbenzyl)oxy]benzoyl chloride finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(3-Methylbenzyl)oxy]benzoyl chloride exerts its effects involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of different products.
Molecular Targets and Pathways Involved:
Nucleophilic Sites: The benzoyl chloride group targets nucleophilic sites on other molecules, leading to substitution reactions.
Enzyme Inhibition: In biological systems, the compound may interact with enzymes, inhibiting their activity and affecting biological pathways.
Comparison with Similar Compounds
4-[(3-Methylbenzyl)oxy]benzoyl chloride is unique due to its specific structural features. Similar compounds include:
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a methylbenzyl group.
3-Methylbenzoyl Chloride: Similar in the benzoyl chloride group but lacking the benzyl ether moiety.
Uniqueness:
The presence of the 3-methylbenzyl ether group imparts unique chemical properties and reactivity compared to other benzoyl chloride derivatives.
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAAADMJADFUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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